REACTION_CXSMILES
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[CH3:1][C:2]1[C:3](Cl)=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>COCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:13]1([C:3]2[C:2]([CH3:1])=[CH:11][C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[N:4]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4.5,7.8.9|
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Name
|
|
Quantity
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29.71 g
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Type
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reactant
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Smiles
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CC=1C(=NC2=CC=CC=C2C1)Cl
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Name
|
|
Quantity
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24.4 g
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Type
|
reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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4.388 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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264 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
|
|
Quantity
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0.94 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed under N2 for 20 hours
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Duration
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20 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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the water was extracted with methylene chloride three times
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Type
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WASH
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Details
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The combined organic phase was washed with portions of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was then dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated of solvent
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Type
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DISTILLATION
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Details
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The crude material was purified by kegelrohr distillation
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Name
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|
Type
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product
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Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.31 g | |
YIELD: PERCENTYIELD | 98.6% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |